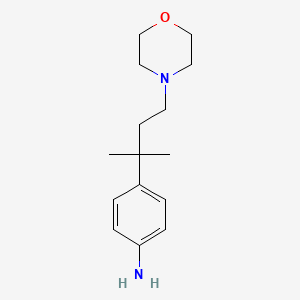
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine
Cat. No. B8360461
M. Wt: 248.36 g/mol
InChI Key: NMXPKLARECIAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247430B2
Procedure details


To a stirred solution of 3-methyl-3-(4-nitrophenyl)butan-1-one (509 mg, 2.4 mmol) and morpholine (0.21 mL, 2.4 mmol) in THF (30 mL) was added NaBH(OAc)3 (0.73 g, 3.4 mmol). The mixture was stirred at RT overnight and washed with HCl (1M). CH2Cl2 was added and the layers were separated. The aqueous layer was basified to pH 9 using NaOH 1M and extracted with CH2Cl2. The organic layer was dried and evaporated the nitro compound. To a solution of the nitro compound (0.50 g, 1.8 mmol) in THF (40 mL) was added AcOH (1.97 mmol, 34.5 mmol) followed by zinc (9.1 g, 137 mmol). The mixture was stirred for 1 h, filtered on Celite®, diluted with H2O and aqueous NaHCO3, and the THF layer was evaporated. The residue was extracted with EtOAc, dried and evaporated to give the title compound.




[Compound]
Name
nitro
Quantity
0.5 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)([CH3:6])[CH2:3][CH:4]=O.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].CC(O)=O>C1COCC1.[Zn]>[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1)([CH3:6])[CH2:3][CH2:4][N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
509 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC=O)(C)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.73 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
9.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with HCl (1M)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
CH2Cl2 was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated the nitro compound
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on Celite®
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with H2O and aqueous NaHCO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF layer was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCN1CCOCC1)(C)C1=CC=C(C=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
